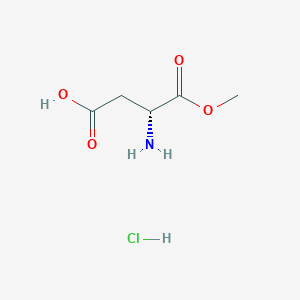
(R)-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemical research. The hydrochloride form enhances its solubility in water, making it easier to handle in laboratory and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3-Amino-4-methoxybutanoic acid.
Methoxylation: The precursor undergoes methoxylation to introduce the methoxy group at the 4-position.
Oxidation: The methoxylated intermediate is then oxidized to form the oxo group at the 4-position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride may involve:
Batch Processing: Using large reactors to carry out the methoxylation and oxidation steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing crystallization or chromatography techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or aldehydes.
Reduction: Can produce alcohols.
Substitution: Results in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or substrate, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Amino-4-hydroxy-4-oxobutanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
®-3-Amino-4-methoxybutanoic acid: Lacks the oxo group at the 4-position.
®-3-Amino-4-oxobutanoic acid: Lacks the methoxy group.
Uniqueness
®-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride is unique due to the presence of both the methoxy and oxo groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C5H10ClNO4 |
|---|---|
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
(3R)-3-amino-4-methoxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO4.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H,7,8);1H/t3-;/m1./s1 |
InChI-Schlüssel |
SCGWHMHVOQPGLS-AENDTGMFSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC(=O)O)N.Cl |
Kanonische SMILES |
COC(=O)C(CC(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate](/img/structure/B11910854.png)
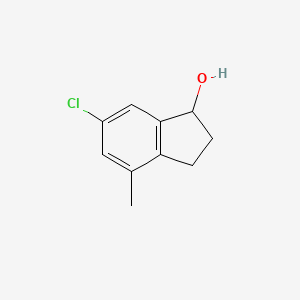

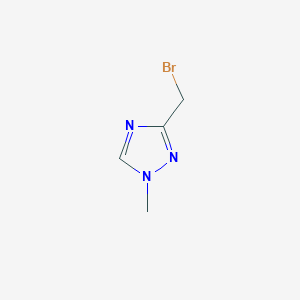
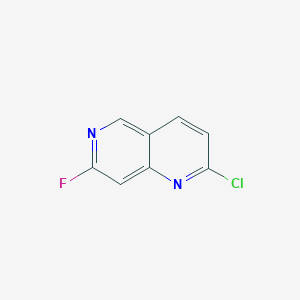
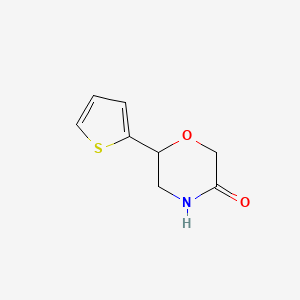

![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11910893.png)
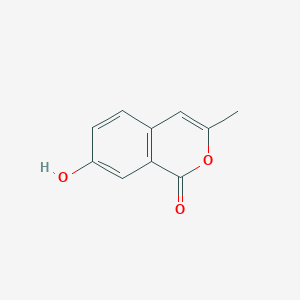
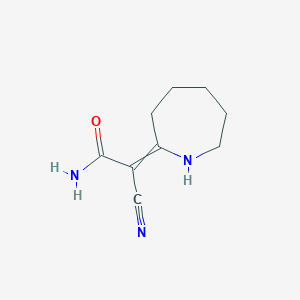
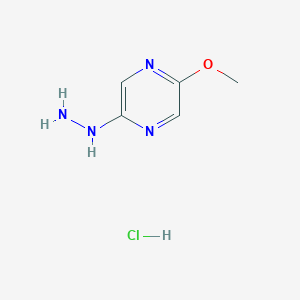
![Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11910923.png)


